Zoxamide-d5
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Overview
Description
Zoxamide-d5 is a deuterated form of Zoxamide, a fungicide primarily used to control oomycete diseases in crops such as potatoes, tomatoes, and grapes. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecular structure. This modification is often used in scientific research to study metabolic pathways and the environmental fate of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zoxamide-d5 involves the incorporation of deuterium atoms into the molecular structure of Zoxamide. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the precursor molecule are replaced with deuterium atoms using deuterium gas or deuterated solvents under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under elevated temperatures and pressures to ensure complete exchange.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient hydrogen-deuterium exchange. The reaction is carried out in specialized reactors designed to handle the high pressures and temperatures required for the exchange process. The final product is then purified using techniques such as chromatography to ensure the desired level of deuteration.
Chemical Reactions Analysis
Types of Reactions
Zoxamide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically conducted under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, conducted under various conditions depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Zoxamide-d5 is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to track the fate of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the development of new fungicides and in environmental studies to assess the impact of fungicides on ecosystems.
Mechanism of Action
Zoxamide-d5 exerts its effects by disrupting the formation of microtubules in fungal cells. It binds to beta-tubulin, a protein that is essential for the polymerization of microtubules. This binding inhibits the assembly of microtubules, leading to mitotic arrest and cell death in the target fungi. The disruption of microtubule formation is a critical pathway in the compound’s fungicidal activity.
Comparison with Similar Compounds
Zoxamide-d5 belongs to the benzamide class of fungicides, which includes other compounds such as ethaboxam and diethofencarb. Compared to these compounds, this compound is unique due to its deuterated structure, which provides enhanced stability and allows for detailed metabolic and environmental studies. Other similar compounds include:
Ethaboxam: Another benzamide fungicide with a similar mode of action.
Diethofencarb: A phenylcarbamate fungicide that also targets microtubules but has different resistance profiles.
Properties
Molecular Formula |
C14H16Cl3NO2 |
---|---|
Molecular Weight |
341.7 g/mol |
IUPAC Name |
3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-2,6-dideuterio-4-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C14H16Cl3NO2/c1-4-14(3,12(19)7-15)18-13(20)9-5-10(16)8(2)11(17)6-9/h5-6H,4,7H2,1-3H3,(H,18,20)/i2D3,5D,6D |
InChI Key |
SOUGWDPPRBKJEX-LYADJXJXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)C([2H])([2H])[2H])Cl)[2H])C(=O)NC(C)(CC)C(=O)CCl |
Canonical SMILES |
CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.